5'-Des-O-methylharringtonine
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Overview
Description
5’-Des-O-methylharringtonine is a natural product that can be isolated from the plant Cephalotaxus harringtonia . It belongs to the class of alkaloids and has a molecular formula of C27H35NO9 with a molecular weight of 517.57 g/mol . This compound is known for its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Des-O-methylharringtonine typically involves the isolation of the compound from its natural source, Cephalotaxus harringtonia . The process includes extraction and purification steps to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, as the compound is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of 5’-Des-O-methylharringtonine involves large-scale extraction from Cephalotaxus harringtonia. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques . The compound is then crystallized to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5’-Des-O-methylharringtonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Des-O-methylharringtonine. These derivatives can have different biological activities and potential therapeutic applications .
Scientific Research Applications
5’-Des-O-methylharringtonine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biological probe.
Industry: The compound is used in the development of pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 5’-Des-O-methylharringtonine involves the inhibition of protein synthesis. The compound binds to the ribosome and prevents the elongation step of protein synthesis, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective in cancer cells, making the compound a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5’-Des-O-methylharringtonine include:
- Harringtonine
- Homoharringtonine
- Isoharringtonine
- Deoxyharringtonine
Comparison
5’-Des-O-methylharringtonine is unique due to its specific structural features and its potent antitumor activity. Compared to other similar compounds, it has a distinct mechanism of action and a different spectrum of biological activities . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H35NO9 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(3R)-3,6-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-6-methylheptanoic acid |
InChI |
InChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1 |
InChI Key |
GSBQSICGIBSDBW-JUIYCPNDSA-N |
Isomeric SMILES |
CC(C)(CC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
Canonical SMILES |
CC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Origin of Product |
United States |
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